Mosapride Citric Amide

Übersicht

Beschreibung

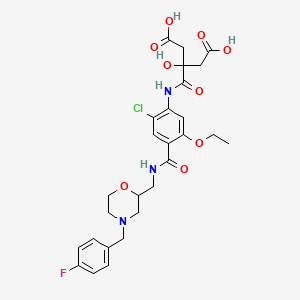

Mosapride Citric Amide is a derivative of Mosapride . It acts as a 5-HT4 receptor agonist and a 5-HT3 receptor antagonist . It is used as a gastroprokinetic agent .

Molecular Structure Analysis

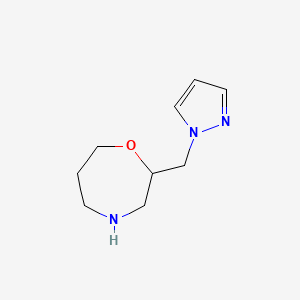

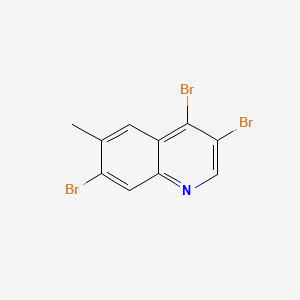

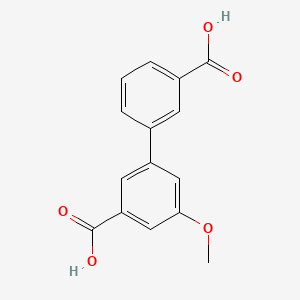

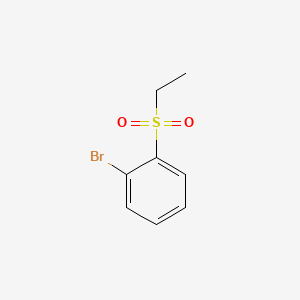

The molecular formula of this compound is C27H31ClFN3O9 . The molecular weight is 596.01 . The structure includes a 4-fluorophenylmethyl group and a 2-morpholinylmethyl group .Physical And Chemical Properties Analysis

This compound appears as an orange to brown solid . It has a melting point of 156-158°C . Its solubility is slight in acetonitrile, aqueous base, methanol (when heated), and water .Wissenschaftliche Forschungsanwendungen

Mosapride citric amide has been studied extensively in the laboratory setting. Studies have been conducted to assess the efficacy of this compound in treating various gastrointestinal disorders, such as functional dyspepsia, gastroparesis, and irritable bowel syndrome. It has also been studied for its potential use in treating gastroesophageal reflux disease (this compound). Additionally, this compound has been studied for its potential use as an anti-emetic in chemotherapy patients.

Wirkmechanismus

Target of Action

Mosapride Citric Amide primarily targets the 5-hydroxytryptamine 4 (5-HT4) receptors located on neurons of the gastrointestinal tract . It also acts on α7 nicotinic acetylcholine receptors . These receptors play a crucial role in promoting bowel motility and suppressing the inflammatory response of macrophages .

Mode of Action

this compound acts as a selective 5-HT4 agonist . By stimulating the 5-HT4 receptors, it promotes bowel motility . Additionally, it acts on α7 nicotinic acetylcholine receptors, which consequently suppresses the inflammatory response of macrophages . This dual action helps in the treatment of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It stimulates the 5-HT4 receptors, which are part of the serotonin system involved in regulating gastrointestinal motility . Additionally, by acting on α7 nicotinic acetylcholine receptors, it influences the cholinergic system, which plays a role in the inflammatory response .

Result of Action

The action of this compound results in accelerated gastric emptying throughout the whole of the gastrointestinal tract . This leads to improved bowel motility and a reduction in the symptoms of conditions like gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effectiveness of this compound in preventing postoperative ileus can be affected by factors such as the type of surgery, the use of anesthesia, and the presence of inflammation . More research is needed to fully understand the impact of environmental factors on the action of this compound .

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using mosapride citric amide in laboratory experiments is its ability to increase gastrointestinal motility. This can be beneficial in experiments that require the study of gastrointestinal motility. Additionally, this compound has been shown to reduce gastric acid secretion, which can be beneficial in experiments that require the study of gastric acid secretion. One limitation of using this compound in laboratory experiments is its potential to cause side effects, such as nausea, vomiting, and dizziness.

Zukünftige Richtungen

The potential future directions for mosapride citric amide include further research into its efficacy in treating gastrointestinal disorders, such as functional dyspepsia, gastroparesis, and irritable bowel syndrome. Additionally, further research into its potential use as an anti-emetic in chemotherapy patients is warranted. Further research into its potential use in treating this compound is also needed. Additionally, further research into the biochemical and physiological effects of this compound is needed in order to gain a better understanding of its mechanism of action. Finally, further research into the advantages and limitations of using this compound in laboratory experiments is needed.

Synthesemethoden

Mosapride citric amide is synthesized by the condensation of 4-aminobutyric acid and citric acid in aqueous dimethylformamide. The reaction is catalyzed by p-toluenesulfonic acid and is carried out at a temperature of 80-90°C for a duration of 30 minutes. The product is then purified by recrystallization from methanol.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Mosapride Citric Amide interacts with various enzymes and proteins in the body. This interaction accelerates gastric emptying throughout the gastrointestinal tract .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to increase postprandial plasma active glucagon-like peptide-1 and serum insulin concentrations . This suggests that this compound influences cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. As a selective 5HT4 agonist, it stimulates serotonin receptors in the digestive tract and increases acetylcholine release . This promotes motility in the upper and lower digestive tract .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a study showed that the administration of this compound for 2 weeks enhanced postprandial plasma active glucagon-like peptide-1 and serum insulin concentration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a study on cattle showed that oral administration of this compound at a dose of 1 mg/kg significantly increased the motility index of the rumen .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not fully understood. As a derivative of Mosapride, it is likely to be involved in similar pathways. Mosapride is known to stimulate 5-HT4 receptors, promoting bowel motility .

Transport and Distribution

Given its effects on the gastrointestinal tract, it is likely that it interacts with transporters or binding proteins involved in gastrointestinal motility .

Subcellular Localization

Given its role as a gastroprokinetic agent, it is likely to be localized in cells of the gastrointestinal tract where it can exert its effects .

Eigenschaften

IUPAC Name |

3-[[2-chloro-5-ethoxy-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]phenyl]carbamoyl]-3-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDDVZKTRICFBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClFN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737196 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1215825-20-9 | |

| Record name | 3-({2-Chloro-5-ethoxy-4-[({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)carbamoyl]phenyl}carbamoyl)-3-hydroxypentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)

![(S)-RuCl[(p-cymene)(DM-BINAP)]Cl](/img/structure/B578596.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B578603.png)